Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Lipophilicity Membrane permeability Drug-likeness

Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 418804-41-8, PubChem CID is a doubly N-substituted sulfonamide glycinate ester with the molecular formula C17H19NO4S and a molecular weight of 333.4 g/mol. It features both an N-(4-methylphenyl) substituent and an N-[(4-methylphenyl)sulfonyl] (tosyl) group attached to the glycine nitrogen, distinguishing it from simpler N-tosylglycine esters that lack the second N-aryl group.

Molecular Formula C17H19NO4S
Molecular Weight 333.4
CAS No. 418804-41-8
Cat. No. B2856808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
CAS418804-41-8
Molecular FormulaC17H19NO4S
Molecular Weight333.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C17H19NO4S/c1-13-4-8-15(9-5-13)18(12-17(19)22-3)23(20,21)16-10-6-14(2)7-11-16/h4-11H,12H2,1-3H3
InChIKeyJAJAZQLCOFHIME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 418804-41-8): Structural and Physicochemical Baseline for Procurement


Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 418804-41-8, PubChem CID 872743) is a doubly N-substituted sulfonamide glycinate ester with the molecular formula C17H19NO4S and a molecular weight of 333.4 g/mol [1]. It features both an N-(4-methylphenyl) substituent and an N-[(4-methylphenyl)sulfonyl] (tosyl) group attached to the glycine nitrogen, distinguishing it from simpler N-tosylglycine esters that lack the second N-aryl group [1]. The compound is commercially supplied as a research chemical with typical purities of 95–98% and is utilized as a specialized synthetic intermediate in medicinal chemistry .

Why N-[(4-Methylphenyl)sulfonyl]glycinate Esters Cannot Simply Be Interchanged with Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate


Within the sulfonamide glycinate ester class, the presence or absence of the N-(4-methylphenyl) substituent fundamentally alters computed physicochemical properties, which can affect compound behavior in partitioning, permeability, and molecular recognition assays. As shown by PubChem-computed data, the target compound (XLogP3 = 3.3, HBD = 0, TPSA = 72.1 Ų) differs markedly from the simpler N-tosylglycine methyl ester (CAS 2645-02-5, XLogP3 = 1.2, HBD = 1, TPSA = 80.9 Ų) [1]. The carboxylic acid analog (CAS 351494-91-2, XLogP3 = 3.0, HBD = 1, TPSA = 83.1 Ų) also exhibits a distinct hydrogen-bonding profile due to the free carboxyl group [2]. These differences mean that substituting any of these analogs without adjusting for lipophilicity, hydrogen-bonding capacity, or polarity may lead to divergent results in biochemical assays or synthetic transformations [3].

Quantitative Differentiation Evidence for Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate vs. Closest Analogs


Enhanced Lipophilicity (XLogP3 = 3.3) vs. N-Phenylsulfonyl and Carboxylic Acid Analogs

The target compound exhibits a PubChem-computed XLogP3 of 3.3, which is higher than the phenylsulfonyl analog Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate (CAS 425618-52-6, XLogP3 = 2.9) and the carboxylic acid analog N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 351494-91-2, XLogP3 = 3.0) [1]. The additional methyl group on the sulfonyl-attached phenyl ring (tosyl vs. benzenesulfonyl) contributes approximately +0.4 logP units, which corresponds to a ~2.5-fold increase in predicted octanol-water partition coefficient [1]. This differentiation may be relevant in assay systems where passive membrane permeability is a factor.

Lipophilicity Membrane permeability Drug-likeness

Zero Hydrogen Bond Donors: Differentiated HBD Profile vs. Carboxylic Acid and NH-Tosyl Analogs

The target compound has a computed hydrogen bond donor (HBD) count of 0, whereas the carboxylic acid analog (CAS 351494-91-2) has HBD = 1 and the NH-tosylglycinate methyl ester (CAS 2645-02-5) also has HBD = 1 due to the sulfonamide NH [1]. The absence of any hydrogen bond donor in the target compound results from full N,N-disubstitution of the glycine nitrogen, eliminating both the carboxylic acid proton and the sulfonamide NH. This feature may reduce aqueous solubility but can enhance passive diffusion across lipid bilayers, as HBD count is a key parameter in Lipinski's Rule of Five [2].

Hydrogen bonding Permeability Crystal engineering

Reduced Topological Polar Surface Area (TPSA = 72.1 Ų) vs. Carboxylic Acid Analog (TPSA = 83.1 Ų)

The target compound has a computed TPSA of 72.1 Ų, which is 11.0 Ų lower than the carboxylic acid analog (CAS 351494-91-2, TPSA = 83.1 Ų) and 8.8 Ų lower than the NH-tosylglycinate methyl ester (CAS 2645-02-5, TPSA = 80.9 Ų) [1]. The lower TPSA derives from esterification of the carboxylic acid (eliminating the polar OH contribution) and full N-substitution. A TPSA below 90 Ų is generally considered favorable for oral absorption, and values below 60–70 Ų are associated with improved CNS penetration [2]. At 72.1 Ų, the target compound occupies an intermediate polarity space that may offer balanced solubility-permeability properties.

Polar surface area Oral bioavailability CNS penetration

Molecular Complexity (Complexity Score = 483) vs. Simpler N-Tosylglycinate Scaffolds

The target compound carries a PubChem-computed complexity score of 483, reflecting its 23 heavy atoms, 6 rotatable bonds, and dual aromatic substitution pattern [1]. In comparison, the simpler NH-tosylglycinate methyl ester (CAS 2645-02-5) has only 16 heavy atoms and 5 rotatable bonds, representing a substantially less elaborate scaffold [1]. The higher complexity score indicates a more diverse chemical environment, which can be advantageous in fragment-based or diversity-oriented screening libraries where scaffold complexity correlates with target selectivity. Additionally, the dual 4-methylphenyl motif provides steric bulk around the glycine nitrogen that can influence the conformational preferences of derivatives [2].

Molecular complexity Chemical diversity Fragment-based screening

Recommended Application Scenarios for Methyl N-(4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate Based on Quantitative Differentiation Evidence


Building Block for CNS-Penetrant Probe Synthesis Where Low TPSA and Zero HBD Are Required

The target compound's TPSA of 72.1 Ų and HBD count of 0 position it in a favorable physicochemical space for CNS drug discovery programs. When designing brain-penetrant chemical probes, medicinal chemists often seek building blocks with TPSA < 90 Ų and minimal hydrogen bond donor capacity. Compared to the carboxylic acid analog (TPSA = 83.1 Ų, HBD = 1), the target compound offers a more favorable profile for passive BBB penetration, making it the preferred glycinate ester for CNS-targeted library synthesis.

Diversity-Oriented Synthesis Requiring Sterically Encumbered Glycinate Scaffolds

The dual 4-methylphenyl substitution pattern creates steric bulk around the glycine nitrogen, which can be exploited to control regioselectivity in subsequent transformations or to generate conformationally constrained peptidomimetics. The 23 heavy atoms and molecular complexity score of 483, compared to 16 heavy atoms for simpler N-tosylglycinate methyl ester, make this compound a more attractive starting point for diversity-oriented synthesis campaigns aiming to access novel chemical space.

In Vitro Membrane Permeability Studies Comparing N,N-Disubstituted vs. NH-Sulfonamide Glycinates

With an HBD count of 0 and XLogP3 of 3.3, the target compound serves as a valuable tool compound for studying the impact of hydrogen bond donor elimination on membrane permeability in glycinate ester series. Researchers comparing the passive permeability of the target compound (HBD = 0) against the NH-tosylglycinate methyl ester (HBD = 1) can directly assess the contribution of the sulfonamide NH to permeability reduction, providing SAR insights applicable across sulfonamide-containing compound libraries.

Prodrug or Pro-Moiety Design Leveraging the Methyl Ester for Carboxylic Acid Masking

The methyl ester functionality allows the target compound to serve as a protected form of the corresponding carboxylic acid (CAS 351494-91-2). The XLogP3 difference of +0.3 units between the ester and the acid corresponds to enhanced lipophilicity that may improve cellular uptake in intact cell assays. The target compound can therefore be used as a cell-permeable precursor that releases the active carboxylic acid upon intracellular ester hydrolysis, a common prodrug strategy.

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